A Technical Guide to the Pharmacological Profiling of 2-(3-Methoxyphenyl)propan-2-amine and Structurally Related Novel Psychoactive Substances
A Technical Guide to the Pharmacological Profiling of 2-(3-Methoxyphenyl)propan-2-amine and Structurally Related Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(3-methoxyphenyl)propan-2-amine is a novel substance with limited publicly available pharmacological data. This guide, therefore, provides a comprehensive framework for its characterization based on the analysis of its close structural analog, 3-methoxyamphetamine (3-MA), and established methodologies for the evaluation of novel psychoactive substances (NPS). The protocols and inferred pharmacological profile described herein are intended for research purposes and to guide the empirical investigation of this and other related compounds.
Introduction: The Challenge of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex area of study for researchers.[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[1] A thorough understanding of their pharmacological and toxicological profiles is crucial for predicting their potential for abuse, understanding their mechanisms of action, and developing effective public health responses.[2] This guide focuses on a systematic approach to characterizing the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a compound for which there is a paucity of data. By examining its structural analog, 3-methoxyamphetamine (3-MA), and employing established in vitro and in vivo assays, we can construct a probable pharmacological fingerprint and provide a roadmap for its empirical investigation.[2]
Structural Analysis and Inferred Pharmacological Class
2-(3-Methoxyphenyl)propan-2-amine shares a core phenethylamine structure with a methoxy group at the 3-position of the phenyl ring. This structure is closely related to 3-methoxyamphetamine (3-MA), also known as 1-(3-methoxyphenyl)propan-2-amine.[3][4] 3-MA is classified as a monoamine releasing agent of the amphetamine family.[4] Based on this structural similarity, it is hypothesized that 2-(3-methoxyphenyl)propan-2-amine will exhibit properties of a central nervous system stimulant, primarily interacting with monoamine transporters.
Predicted Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine
Based on the known pharmacology of its analog, 3-MA, the following profile for 2-(3-methoxyphenyl)propan-2-amine is predicted. It is crucial to empirically validate these predictions through the experimental protocols outlined in subsequent sections.
Mechanism of Action: A Likely Monoamine Releasing Agent
3-MA is a combined serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It promotes the release of these neurotransmitters from nerve terminals.[3][5] Therefore, 2-(3-methoxyphenyl)propan-2-amine is likely to function as a monoamine releasing agent, with potential inhibitory effects on the reuptake of serotonin, dopamine, and norepinephrine.[3][5]
Receptor and Transporter Interactions
The pharmacological activity of NPS can be effectively predicted by their interaction profiles with receptors and transporters.[2] For a compound like 2-(3-methoxyphenyl)propan-2-amine, the primary targets for investigation are the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][6]
-
Monoamine Transporters: 3-MA has shown EC50 values for inducing monoamine release of 58.0 nM for norepinephrine and 103 nM for dopamine in rat brain synaptosomes.[4] It is anticipated that 2-(3-methoxyphenyl)propan-2-amine will exhibit similar or varied potencies at these transporters.
-
Serotonin Receptors: 3-MA displays weak affinity for the 5-HT1 and 5-HT2 receptors, with Ki values of 2,660 nM and 7,850 nM, respectively.[4] Psychedelic phenethylamines are often agonists at the 5-HT2A receptor.[2][7]
-
Trace Amine-Associated Receptor 1 (TAAR1): 3-MA is a weak agonist of human TAAR1.[4] Many amphetamine-type stimulants interact with TAAR1, which can modulate the activity of monoamine transporters.[8]
Predicted Pharmacodynamic Effects
The pharmacodynamic effects of 2-(3-methoxyphenyl)propan-2-amine are predicted to be similar to other psychostimulants. These effects are dose-dependent and can range from cognitive enhancement at low doses to more pronounced stimulant effects at higher doses.[9]
-
Central Nervous System Stimulation: Like other amphetamines, it is expected to produce psychostimulant-like effects, such as hyperlocomotion in rodents.[4]
-
Sympathomimetic Effects: At a dose of 25 mg in humans, 3-MA produced sympathomimetic effects.[4] Therefore, cardiovascular effects such as hypertension and tachycardia are potential risks.[10]
-
Serotonergic Effects: 3-MA has been shown to cause hyperthermia and myoclonus in rodents, which are associated with the serotonin syndrome.[4]
-
Psychedelic/Hallucinogenic Potential: While 3-MA at a total dose of 50 mg showed no central or psychedelic effects in humans, the potential for such effects with 2-(3-methoxyphenyl)propan-2-amine cannot be entirely ruled out without empirical testing, especially concerning its interaction with 5-HT2A receptors.[4][11]
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a series of in vitro and in vivo assays are necessary.
In Vitro Assays: Elucidating Molecular Interactions
In vitro assays provide a rapid assessment of the interaction of a novel compound with specific molecular targets.[2]
These assays are the gold standard for determining the binding affinity of a compound to specific receptors and transporters.[6]
Objective: To determine the binding affinity (Ki) of 2-(3-methoxyphenyl)propan-2-amine for human monoamine transporters (DAT, SERT, NET) and key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Methodology:
-
Preparation of Cell Membranes: Utilize human embryonic kidney (HEK) 293 cells stably expressing the human recombinant transporter proteins (DAT, NET, SERT).[12]
-
Assay Conditions: Conduct assays at various concentrations of the test compound (e.g., 0.1 nM to 1 µM).[12]
-
Radioligand Competition: Use specific radioligands for each target (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Data Analysis: Calculate the IC50 values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.
These functional assays determine whether a compound acts as a substrate (releaser) or an inhibitor of monoamine transporters.
Objective: To characterize 2-(3-methoxyphenyl)propan-2-amine as a monoamine uptake inhibitor and/or releasing agent.
Methodology:
-
Cell Culture: Use HEK 293 cells expressing the respective human monoamine transporters.[13]
-
Uptake Inhibition Assay: Pre-incubate cells with varying concentrations of the test compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine). Measure the inhibition of substrate uptake.
-
Release Assay: Preload cells with a radiolabeled monoamine. After washing, expose the cells to the test compound and measure the amount of radioactivity released into the medium.
-
Data Analysis: Determine IC50 values for uptake inhibition and EC50 values for release.
To assess the functional activity of the compound at specific receptors, particularly the 5-HT2A receptor, to evaluate its potential for psychedelic effects.[7]
Objective: To determine if 2-(3-methoxyphenyl)propan-2-amine is an agonist or antagonist at the 5-HT2A receptor.
Methodology:
-
Cell Line: Use a cell line expressing the human 5-HT2A receptor.
-
Assay: Employ a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or inositol phosphate accumulation.[7]
-
Data Analysis: Generate dose-response curves to determine the EC50 and Emax values.
Understanding the metabolic fate of a novel compound is crucial for predicting its duration of action and potential for drug-drug interactions.
Objective: To identify the major metabolites of 2-(3-methoxyphenyl)propan-2-amine.
Methodology:
-
System: Use human liver microsomes to simulate hepatic metabolism.[14]
-
Incubation: Incubate the parent compound with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: Utilize high-resolution mass spectrometry (LC-Q/TOF-MS) to identify the metabolites formed.[14]
In Vivo Assays: Assessing Behavioral and Physiological Effects
In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of a novel compound.[2]
This assay is a primary screen for stimulant or depressant effects.
Objective: To assess the impact of 2-(3-methoxyphenyl)propan-2-amine on spontaneous motor activity in rodents.
Methodology:
-
Subjects: Use male rats or mice.
-
Apparatus: Employ automated locomotor activity chambers (e.g., LABORAS™ system) that can detect and quantify various motor and non-motor behaviors.[15]
-
Procedure: Administer various doses of the test compound and a vehicle control. Record locomotor activity over a set period.
-
Data Analysis: Compare the activity levels between the drug-treated and control groups.
This is a highly sensitive assay to determine if a novel drug has subjective effects similar to a known class of drugs.[16]
Objective: To determine if the subjective effects of 2-(3-methoxyphenyl)propan-2-amine are similar to those of amphetamine, MDMA, or a hallucinogen like LSD.
Methodology:
-
Training: Train animals (e.g., rats) to press one of two levers to receive a reward after being injected with either a known drug (e.g., d-amphetamine) or saline.
-
Testing: Administer various doses of 2-(3-methoxyphenyl)propan-2-amine and observe which lever the animal presses.
-
Data Analysis: Full substitution for the training drug suggests similar subjective effects.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To directly measure the effects of 2-(3-methoxyphenyl)propan-2-amine on dopamine, serotonin, and norepinephrine levels in brain regions associated with reward and executive function (e.g., nucleus accumbens, prefrontal cortex).[17]
Methodology:
-
Surgery: Implant a microdialysis probe into the target brain region.
-
Procedure: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples before and after systemic administration of the test compound.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.
Data Presentation and Interpretation
A systematic presentation of the data is crucial for a clear understanding of the pharmacological profile.
Table 1: Predicted and Experimental In Vitro Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine
| Parameter | Predicted Value (based on 3-MA) | Experimental Value | Reference Compound Values (e.g., d-amphetamine, MDMA) |
| DAT Binding Affinity (Ki, nM) | To be determined | ||
| SERT Binding Affinity (Ki, nM) | To be determined | ||
| NET Binding Affinity (Ki, nM) | To be determined | ||
| DAT Uptake Inhibition (IC50, nM) | To be determined | ||
| SERT Uptake Inhibition (IC50, nM) | To be determined | ||
| NET Uptake Inhibition (IC50, nM) | To be determined | ||
| Dopamine Release (EC50, nM) | ~103 | ||
| Serotonin Release (EC50, nM) | To be determined | ||
| Norepinephrine Release (EC50, nM) | ~58.0 | ||
| 5-HT2A Receptor Affinity (Ki, nM) | ~7850 | ||
| 5-HT2A Receptor Functional Activity (EC50, nM) | To be determined |
Visualization of Key Pathways and Workflows
Diagram 1: Proposed Mechanism of Action at the Monoaminergic Synapse
Caption: A streamlined workflow for the in vitro pharmacological profiling of a novel psychoactive substance.
Conclusion and Future Directions
The pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine remains to be empirically determined. However, based on its structural similarity to 3-methoxyamphetamine, it is likely a monoamine releasing agent with stimulant properties. The comprehensive experimental framework provided in this guide offers a robust methodology for its characterization. Future research should focus on conducting these assays to generate a complete pharmacological and toxicological profile. This will not only elucidate the specific mechanisms of action of this novel compound but also contribute to a broader understanding of the structure-activity relationships within this class of psychoactive substances. Such data is invaluable for informing public health policies and guiding the development of potential therapeutic agents.
References
- 3-Methoxyamphetamine. Grokipedia.
-
3-Methoxyamphetamine. Wikipedia. [Link]
-
Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]
-
Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire. [Link]
-
3-Methoxy-4-methylamphetamine. Wikipedia. [Link]
-
In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. PubMed. [Link]
-
Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. [Link]
-
Translational In Vivo Assays in Behavioral Biology. PMC. [Link]
-
Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]
-
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]
-
The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PMC. [Link]
-
The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. medRxiv. [Link]
-
Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]
-
Activity-based detection of new psychoactive substances as an alternative screening approach in forensic toxicology. CORE. [Link]
-
In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Bentham Science. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
Psychostimulants and social behaviors. PMC. [Link]
-
Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward?. Frontiers in Psychiatry. [Link]
-
Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]
Sources
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]
